MPB70 is classified as a secretory protein derived from Mycobacterium bovis. It has been identified as a major antigenic component in various strains of BCG, which are used in tuberculosis vaccination. The protein is encoded by a specific gene that has been cloned and characterized, revealing its distinct immunological properties compared to other proteins such as MPB83 .
The synthesis of protein MPB70 involves several key methodologies:
The molecular structure of MPB70 has been analyzed using various biophysical techniques. The protein is primarily composed of amino acids that contribute to its immunogenic properties. Its structure has been modeled based on comparative analysis with homologous proteins, revealing key regions that are critical for antigenicity.
MPB70 participates in several biochemical interactions:
The mechanism of action for protein MPB70 primarily revolves around its role as an antigen:
MPB70 exhibits several notable physical and chemical properties:
Protein MPB70 has several important applications in scientific research and diagnostics:
MPB70 (Mycobacterial Protein Bovine) was first isolated in 1981 by Nagai et al. from the culture filtrate of Mycobacterium bovis Bacillus Calmette-Guérin (BCG). This protein represented over 10% of the total secreted proteins in BCG Tokyo substrain cultures, highlighting its abundance [4] [8]. The nomenclature "MPB70" reflects its electrophoretic mobility (relative migration distance) on 7.7% polyacrylamide gels at pH 9.5, where "70" denotes its position relative to other mycobacterial proteins [1] [7]. The term "MPB" designates proteins purified from M. bovis BCG, while the analogous protein in Mycobacterium tuberculosis is termed MPT70 (Mycobacterial Protein Tuberculosis) [1]. Gene designations follow lowercase italics (e.g., mpb70 and mpt70 for BCG and tuberculosis complex strains, respectively) [1]. Early biochemical characterization revealed MPB70 as a nonglycosylated, secreted protein with a molecular weight of 18–22 kDa (varying by analytical method) and an absence of cysteine or tryptophan residues [4] [5]. Its discovery provided a critical tool for distinguishing BCG from other mycobacterial species due to its species-restricted expression pattern [4].
Table 1: Key Historical Milestones in MPB70 Characterization
Year | Discovery | Reference |
---|---|---|
1981 | Initial purification from BCG culture filtrate; demonstration of BCG-specific skin reactivity | Nagai et al. [4] |
1983 | Recognition of variable expression across BCG substrains | [8] |
1998 | Distinction from homologous protein MPB83 via monoclonal antibodies | [1] [5] |
2003 | Solution structure determination by NMR revealing fasciclin-like domains | [10] |
MPB70 plays a multifaceted role in mycobacterial physiology and host-pathogen interactions. As a soluble secreted protein processed by signal peptidase I, it is exported via the general secretory pathway and accumulates in culture filtrates [8] [10]. In contrast, its homologue MPB83 is a membrane-anchored lipoprotein processed by signal peptidase II, illustrating functional divergence despite 63% sequence identity [5] [8]. MPB70 is highly expressed in virulent M. bovis strains but shows marked heterogeneity across BCG substrains due to regulatory mutations (e.g., SigK mutations in BCG Pasteur) [6] [8].
Biologically, MPB70 exhibits structural homology to eukaryotic fasciclin I domains, which mediate cell adhesion [10]. Its β-sandwich fold contains two conserved functional surfaces implicated in host protein binding [10]. This structural mimicry may facilitate interactions with extracellular matrix components or host receptors, though exact binding partners remain under investigation. In infection models, MPB70 triggers potent host immune responses:
Table 2: Comparative Features of MPB70 and MPB83
Feature | MPB70 | MPB83 |
---|---|---|
Localization | Soluble secreted protein | Cell-surface lipoprotein |
Processing | Signal peptidase I | Signal peptidase II + lipid modification |
Glycosylation | Absent | Present (26-kDa and 23-kDa glycoforms) |
Epitope Characteristics | Reduction-sensitive linear epitopes | Conformation-dependent epitopes |
Immune Dominance | High in M. bovis infections | High in M. bovis infections |
Structural Motifs | Fasciclin-I-like domains | Fasciclin-I-like domains + N-terminal insert |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3